(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer
Description
(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer (CAS: 1581285-85-9) is a dimeric palladium(II) complex with the molecular formula C28H30N2O6Pd2S2 and a molecular weight of 767.52 . It is a light gray to creamish-gray powder, air-sensitive, and typically available in purities >95–98% . Structurally, it features a methylamino-substituted biphenyl backbone coordinated to palladium via a methanesulfonato (mesyl) group.
This compound serves as a precursor for active palladium catalysts in cross-coupling reactions. When treated with phosphines (e.g., CyJohnPhos), it generates N-substituted precatalysts effective in C–C and C–N couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and aminocarbonylation of aryl bromides . Its utility is supported by patents (e.g., PCT/US2013/030779) .
Properties
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10H,1H3;2*1H3,(H,2,3,4);;/q2*-2;;;2*+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHFGLGMQFRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6Pd2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581285-85-9 | |
| Record name | (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stage 1: Ligand Protonation
N-methyl-2-aminobiphenyl (5.52 g, 30.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 60 mL) under inert conditions. Methanesulfonic acid (1.84 mL, 28.5 mmol) is added dropwise at room temperature, resulting in the formation of a protonated amine intermediate. The reaction mixture is stirred for 15 minutes to ensure complete protonation.
Stage 2: Palladium Coordination
Palladium acetate (6.38 g, 28.5 mmol) is introduced in one portion, followed by additional THF (15 mL) to rinse residual catalyst. The slurry is heated to 50°C for 45 minutes, during which the color transitions from deep red to dark yellow. Post-reaction, the mixture is cooled, filtered through cotton to remove palladium black, and concentrated via rotary evaporation. Precipitation with diethyl ether (150 mL) yields the dimer as a tan solid (10.2 g, 93%).
Table 1: Reaction Parameters and Yield
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature (Stage 1) | 20°C, 15 min | |
| Temperature (Stage 2) | 50°C, 45 min | |
| Palladium Equivalents | 0.95 equiv relative to ligand | |
| Yield | 93% |
Mechanistic Insights
The reaction proceeds via ligand-directed C–H palladation , a mechanism well-documented for biphenylamine derivatives. Methanesulfonic acid protonates the methylamino group, generating a positively charged nitrogen that facilitates deprotonation of the adjacent aromatic C–H bond. Palladium acetate then undergoes oxidative addition, forming a Pd(II) center coordinated by the biphenyl ligand and methanesulfonate counterion. Dimerization occurs through bridging sulfonate groups, as evidenced by X-ray crystallography of analogous complexes.
The stoichiometric use of 0.95 equivalents of palladium acetate ensures minimal residual Pd(0) impurities, critical for catalytic applications. Excess ligand prevents Pd aggregation, while THF’s moderate polarity stabilizes the charged intermediate without inhibiting precipitation.
Optimization and Scalability
Solvent and Temperature Effects
Industrial-Scale Adaptation
At a 30 mmol scale , the procedure remains efficient, with yields exceeding 90%. Key modifications include:
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Applications in Catalysis
This palladium dimer serves as a precursor for Buchwald–Hartwig amination and Suzuki–Miyaura coupling . Activation via phosphine ligands (e.g., XPhos) generates highly active Pd(0) species, enabling efficient C–N and C–C bond formation under mild conditions .
Chemical Reactions Analysis
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the palladium center undergoes changes in its oxidation state.
Substitution Reactions: It is commonly used in substitution reactions, particularly in C-C and C-N cross-coupling reactions.
Addition Reactions: The compound can also be involved in addition reactions, such as aminocarbonylation of (hetero)aryl bromides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are typically biaryl compounds or amines .
Scientific Research Applications
(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer involves the coordination of the palladium center with various ligands, facilitating the formation and breaking of chemical bonds. The palladium center acts as a catalytic site, enabling the activation of inert molecules and promoting various chemical transformations . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Comparison with Structurally Similar Palladium Complexes
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and related palladium complexes:
Key Observations :
- Ligand Influence: Phosphine-containing analogs (e.g., 46-0379) exhibit monomeric structures with bulky ligands (e.g., PCy3), improving stability and selectivity in sterically demanding reactions .
- Anion Variation : Replacement of mesyl with chloro (as in 847616-85-7 ) reduces molecular weight and alters solubility/reactivity, favoring oxidative addition steps in specific couplings .
Performance Insights :
- Aminocarbonylation: The target compound’s mesyl group stabilizes the palladium center during carbonylation, outperforming chloro analogs in amide synthesis .
- Phosphine-Free Systems: Dimeric precursors like 1581285-85-9 offer flexibility in ligand choice, whereas pre-ligated monomers (e.g., 46-0379) simplify workflows but limit tunability .
Handling and Stability
- Air Sensitivity: The target compound and its chloro/amino analogs (847616-85-7, 1435520-65-2) require inert atmospheres, while phosphine-ligated derivatives (e.g., 46-0379) are more stable .
- Storage : Most compounds are stored at room temperature, but complex ligands (e.g., 1470372-59-8 ) require refrigeration (2–8°C) .
Biological Activity
The compound (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the realms of anticancer research and DNA interactions. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a dimeric structure comprising two palladium(II) centers coordinated to a biphenyl ligand with a methylamino group and a methanesulfonate moiety. This unique configuration is believed to enhance its reactivity and interaction with biological targets.
Research indicates that the biological activity of this palladium complex may be attributed to several mechanisms:
- DNA Binding : The compound has shown significant affinity for calf thymus DNA (ctDNA), suggesting a potential mechanism for anticancer activity. Studies utilizing UV–vis spectroscopy demonstrated strong binding interactions, with calculated binding constants indicating high affinity.
- Cleavage Activity : Agarose gel electrophoresis experiments revealed that the complex can cleave plasmid DNA (pBR322), which is critical for its potential use in cancer therapies. The cleavage efficiency was assessed through fluorescence quenching studies using ethidium bromide, indicating effective intercalation with DNA.
- Antimicrobial Properties : Preliminary assays have indicated that the compound exhibits antimicrobial activity against various bacterial strains, further supporting its versatility as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| DNA Binding | UV–Vis Spectroscopy | High binding constant with ctDNA |
| DNA Cleavage | Agarose Gel Electrophoresis | Effective cleavage of pBR322 plasmid DNA |
| Antimicrobial Activity | Disc Diffusion Method | Inhibition of bacterial growth observed |
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of the palladium dimer on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, likely through its ability to bind and cleave DNA. The IC50 values obtained were comparable to those of established platinum-based drugs, suggesting a promising alternative in cancer therapy.
- Mechanistic Studies : Further mechanistic studies highlighted the role of the methylamino group in enhancing the nucleophilicity of the complex, facilitating interactions with biological macromolecules. Kinetic studies demonstrated that the reaction rates were significantly influenced by temperature and substrate concentration, providing insights into optimizing conditions for therapeutic applications.
Q & A
Q. What is the recommended methodology for synthesizing and characterizing (2'-methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer?
The dimer is typically synthesized via coordination of palladium(II) with a biphenyl ligand bearing methylamino and methanesulfonate groups. Key steps include:
- Synthesis : Ligand preparation via Suzuki-Miyaura coupling or direct functionalization of biphenyl derivatives, followed by palladium salt coordination under inert conditions .
- Characterization : Use NMR (¹H, ¹³C) to confirm ligand structure, X-ray crystallography for dimeric geometry (if crystals are obtainable), and elemental analysis to verify purity (≥98%) .
- Handling : Air-sensitive; store under argon at 2–8°C .
Q. How does this palladium dimer compare to other palladacycle precursors in cross-coupling reactions?
The dimer’s methanesulfonate (OMs) group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), unlike chloride-based precursors (e.g., PdCl₂). This facilitates ligand exchange with phosphines or other donors at room temperature, forming active catalysts for C–N or C–C couplings . Comparative catalytic activity
| Precursor | Solubility | Activation Temp. | Typical Applications | Reference |
|---|---|---|---|---|
| Pd(II) dimer (OMs) | High | RT | Aminocarbonylation, Buchwald-Hartwig | |
| Chloro(2’-amino-biphenyl)Pd | Low | 60–80°C | Suzuki-Miyaura |
Advanced Research Questions
Q. What experimental strategies resolve contradictions in catalytic activity between aryl bromides and heteroaryl bromides using this dimer?
Discrepancies arise from steric/electronic effects of substrates. For heteroaryl bromides:
- Ligand screening : Use bulky phosphines (e.g., XPhos, SPhos) to stabilize the Pd center and mitigate heteroatom-induced catalyst poisoning .
- Solvent optimization : Replace DMF with DMAc or NMP for better stability of Pd intermediates in heterocyclic systems .
- Kinetic studies : Monitor reaction progress via in situ IR or GC-MS to identify deactivation pathways (e.g., Pd black formation) .
Q. How does the methylamino substituent influence the dimer’s reactivity in asymmetric catalysis?
The methylamino group acts as a directing group, enabling chelation-assisted C–H activation in substrates. However, asymmetric induction requires chiral ligands. For example:
- Chiral phosphine ligands : Combine the dimer with Josiphos or Binap derivatives to achieve enantioselective arylations .
- Steric effects : The methyl group on the amino moiety reduces rotational flexibility, favoring specific transition states. Computational studies (DFT) are recommended to map steric/electronic contributions .
Q. What are the limitations of this dimer in large-scale catalytic processes, and how can they be mitigated?
Key limitations include:
- Air sensitivity : Requires strict inert conditions during handling, increasing operational complexity .
- Cost : High Pd content (two Pd centers per dimer) vs. mononuclear catalysts. Mitigation: Optimize catalyst loading (0.5–1 mol% Pd) via pre-activation with ligands .
- Substrate scope : Limited efficacy with electron-deficient aryl chlorides. Solutions: Add silver salts (e.g., Ag₂O) to abstract chloride ions and regenerate active Pd species .
Data Contradiction Analysis
Q. Conflicting reports on optimal temperature for catalyst activation: Room temperature vs. elevated temperatures.
- Root cause : The dimer’s activation pathway depends on the ligand used. With PCy₃, activation occurs at RT, but bulkier ligands (e.g., t-BuXPhos) require mild heating (40–50°C) to complete ligand exchange .
- Resolution : Pre-form the catalyst by stirring the dimer with ligands in DMF at RT for 1 hour, then add substrates. Confirm activation via ³¹P NMR to detect phosphine-Pd coordination .
Q. Discrepancies in catalytic efficiency between academic and industrial settings.
- Academic conditions : Use high-purity solvents/substrates and inert gloveboxes, achieving >90% yields .
- Industrial challenges : Trace moisture/O₂ in solvents deactivates Pd centers. Mitigation: Add molecular sieves or conduct solvent distillation onsite .
Structural and Mechanistic Insights
Q. What is the evidence for the dimeric structure in solution vs. solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
